Gadobutrol monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is classified as a second-generation extracellular non-ionic macrocyclic gadolinium-based contrast agent, which allows for enhanced visualization of tissues and vascular structures during imaging procedures. Gadobutrol is particularly noted for its high stability and low risk of releasing free gadolinium ions, which can be toxic.
Gadobutrol monohydrate is derived from gadolinium, a rare earth element, and is synthesized to create a stable compound that can be safely used in medical imaging. It falls under the category of organic compounds known as alpha amino acids, with its chemical structure specifically designed to improve relaxivity properties in MRI applications. The compound's classification includes:
The synthesis of gadobutrol involves several key steps:
Gadobutrol has the molecular formula and a molecular weight of approximately 604.72 g/mol. Its structural characteristics include:
The compound's structure can be represented as follows:
Gadobutrol undergoes various chemical reactions during its synthesis:
In MRI applications, gadobutrol acts by enhancing the contrast between different tissues based on their relaxation times:
At physiological pH (7), gadobutrol exhibits relaxivity values of approximately and , indicating its effectiveness as a contrast agent .
Gadobutrol monohydrate exhibits several notable physical and chemical properties:
These properties contribute to its stability and efficacy in medical applications .
Gadobutrol monohydrate is primarily used in medical imaging:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: